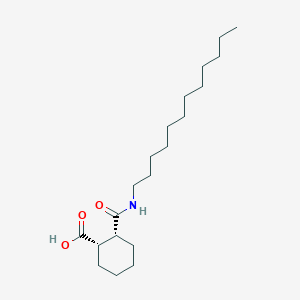

cis-N-(Dodecyl)hexahydrophthalamic acid

Description

cis-N-(Dodecyl)hexahydrophthalamic acid is a derivative of hexahydrophthalamic acid, characterized by a saturated six-membered cyclohexane ring fused to a phthalamic acid backbone. The compound features a cis-configuration at the cyclohexane ring and a dodecyl (C₁₂H₂₅) alkyl chain attached via an amide bond.

Properties

IUPAC Name |

(1S,2R)-2-(dodecylcarbamoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-13-16-21-19(22)17-14-11-12-15-18(17)20(23)24/h17-18H,2-16H2,1H3,(H,21,22)(H,23,24)/t17-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSKGQXKEMHBCK-MSOLQXFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C1CCCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCNC(=O)[C@@H]1CCCC[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17716-11-9 | |

| Record name | CIS-N-(DODECYL)HEXAHYDROPHTHALAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-N-(Dodecyl)hexahydrophthalamic acid typically involves the reaction of hexahydrophthalic anhydride with dodecylamine under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: cis-N-(Dodecyl)hexahydrophthalamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemical Applications

Synthesis of Organic Molecules

cis-N-(Dodecyl)hexahydrophthalamic acid serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Producing carboxylic acids or ketones.

- Reduction : Leading to the formation of primary or secondary amines.

- Substitution Reactions : Resulting in substituted amides or esters.

Biological Applications

Bioactivity and Antimicrobial Properties

Research indicates that this compound may possess bioactive properties, particularly antimicrobial effects. Studies have shown its potential to inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in pharmacological applications.

Medical Applications

Drug Delivery Systems

The compound has been investigated for its role in drug delivery systems. Its hydrophobic nature can enhance the solubility of poorly water-soluble drugs, improving their bioavailability. Additionally, its ability to interact with biological membranes makes it a promising candidate for targeted drug delivery applications.

Pharmaceutical Intermediate

this compound is also explored as an intermediate in pharmaceutical synthesis, contributing to the development of new therapeutic agents.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications requiring specific hydrophobic interactions or molecular recognition.

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Antimicrobial Activity Study : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at specific concentrations, suggesting its potential use as an antimicrobial agent.

- Drug Formulation Development : In a formulation study, this compound was incorporated into lipid-based drug delivery systems, showing enhanced solubility and bioavailability of encapsulated drugs compared to traditional formulations.

- Industrial Application Case Study : A manufacturing process utilizing this compound for producing specialty surfactants demonstrated improved performance characteristics over conventional surfactants.

Mechanism of Action

The mechanism of action of cis-N-(Dodecyl)hexahydrophthalamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Hexahydrophthalic Anhydride (HHPA)

Key Differences :

- Reactivity : HHPA (C₈H₁₀O₃, MW 154.17) is an acid anhydride, highly reactive in epoxy resin curing and polymer synthesis. In contrast, cis-N-(Dodecyl)hexahydrophthalamic acid, as an amide, exhibits lower reactivity due to the stable N-dodecyl bond .

- Applications : HHPA is widely used in flame retardants and epoxy resins, whereas the dodecyl amide derivative may serve as a plasticizer or surfactant.

- Safety : HHPA is associated with IgE-mediated occupational asthma due to its ability to conjugate with human serum albumin, forming allergenic determinants. The amide structure of the target compound likely reduces this risk .

cis-Hexahydro-N-(2-Methyl-5-Oxo-1-Phenyl-3-Pyrazolin-4-yl)phthalamic Acid

Key Differences :

- The dodecyl chain, however, prioritizes hydrophobic interactions .

- Applications : The pyrazolinyl derivative is listed as an analytical standard, suggesting niche laboratory use, while the dodecyl variant may have broader industrial applications.

N-Formyl-l-Leucyl Derivatives ()

Key Differences :

- Backbone: Compounds like (2S,3R,5S)-5-[(N-Formyl-l-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic acid (MW ~400) feature fatty acid backbones with peptide linkages, contrasting with the phthalamic acid core of the target compound. These derivatives may have pharmaceutical or biocatalytic roles, unlike the industrial focus of this compound .

Data Table: Comparative Analysis

Research Findings and Cross-Reactivity

- Allergenic Cross-Reactivity : HHPA and himic anhydride exhibit cross-allergenicity due to shared epitopes in their human serum albumin conjugates. The amide structure of this compound likely avoids such interactions, reducing sensitization risks .

- Synthetic Utility : The dodecyl chain enhances compatibility with hydrophobic matrices, making the compound suitable for polymer blending, unlike the reactive anhydrides used in resin curing .

Biological Activity

cis-N-(Dodecyl)hexahydrophthalamic acid is a compound derived from hexahydrophthalic acid, which has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 281.47 g/mol

- Structure : The compound features a dodecyl chain attached to a hexahydrophthalamic acid backbone, contributing to its amphiphilic properties.

- Anti-inflammatory Effects : Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties. These effects are often mediated through the modulation of cytokine production and the inhibition of pro-inflammatory pathways in various cell types.

- Cell Proliferation Inhibition : Studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines, suggesting potential applications in cancer therapy.

- Neuroprotective Properties : Some studies suggest that hexahydrophthalic derivatives may protect neuronal cells from oxidative stress, indicating a possible role in neurodegenerative disease prevention.

Data Table of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | |

| Cell proliferation | Inhibition in cancer cells | |

| Neuroprotection | Protection against stress |

Case Study 1: Anti-inflammatory Activity

In a controlled study, this compound was administered to murine models exhibiting signs of inflammation. The results demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Case Study 2: Cancer Cell Line Proliferation

A series of experiments conducted on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The compound was effective at concentrations as low as 10 μM, suggesting its potency in inhibiting tumor growth.

Case Study 3: Neuroprotection in vitro

In vitro studies utilizing neuronal cell cultures exposed to oxidative stress showed that this compound significantly reduced cell death compared to untreated controls. This suggests its potential utility in developing therapies for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.